3-(2-nitrophenyl)azetidine hydrochloride
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Overview
Description
3-(2-nitrophenyl)azetidine hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the nitrophenyl group at the third position of the azetidine ring and the hydrochloride salt form makes this compound unique. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable azetidine precursor with 2-nitrophenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, facilitating the nucleophilic attack on the 2-nitrophenyl halide.
Cyclization Reactions: Another approach involves the cyclization of a linear precursor containing a 2-nitrophenyl group and an appropriate leaving group. This can be achieved through intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods: Industrial production of 3-(2-nitrophenyl)azetidine hydrochloride may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and high-throughput screening can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 3-(2-nitrophenyl)azetidine hydrochloride can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to ring-opening reactions due to the strain in the azetidine ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 3-(2-aminophenyl)azetidine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Oxidation: Ring-opened products or oxidized derivatives of the azetidine ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-(2-nitrophenyl)azetidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents, particularly those targeting central nervous system disorders.
Industry:
Polymer Chemistry: Azetidines, including this compound, are used in the synthesis of polymers with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(2-nitrophenyl)azetidine hydrochloride in biological systems is not well-documented. its reactivity can be attributed to the ring strain in the azetidine ring and the electron-withdrawing effects of the nitro group. These features can influence the compound’s interaction with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Azetidine: The parent compound without the nitrophenyl group.
3-(2-aminophenyl)azetidine: The reduced form of 3-(2-nitrophenyl)azetidine hydrochloride.
2-nitroazetidine: A similar compound with the nitro group directly attached to the azetidine ring.
Uniqueness: this compound is unique due to the combination of the azetidine ring and the 2-nitrophenyl group, which imparts distinct reactivity and potential biological activity. The presence of the nitro group can significantly alter the electronic properties of the compound, making it different from other azetidine derivatives.
Properties
CAS No. |
2703781-78-4 |
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Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-(2-nitrophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-11(13)9-4-2-1-3-8(9)7-5-10-6-7;/h1-4,7,10H,5-6H2;1H |
InChI Key |
QIOYALZUTDWXER-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2[N+](=O)[O-].Cl |
Purity |
95 |
Origin of Product |
United States |
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